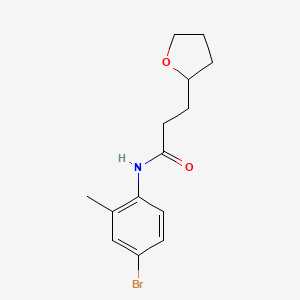

n-(4-Bromo-2-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide

説明

N-(4-Bromo-2-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide is a propanamide derivative featuring a 4-bromo-2-methylphenyl group attached to the amide nitrogen and a tetrahydrofuran-2-yl (THF) moiety at the third carbon of the propanamide backbone. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity due to the bromine atom and the oxygen-rich THF ring, which may enhance solubility in polar solvents .

特性

分子式 |

C14H18BrNO2 |

|---|---|

分子量 |

312.20 g/mol |

IUPAC名 |

N-(4-bromo-2-methylphenyl)-3-(oxolan-2-yl)propanamide |

InChI |

InChI=1S/C14H18BrNO2/c1-10-9-11(15)4-6-13(10)16-14(17)7-5-12-3-2-8-18-12/h4,6,9,12H,2-3,5,7-8H2,1H3,(H,16,17) |

InChIキー |

CLKUCDXWAROXDI-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CCC2CCCO2 |

製品の起源 |

United States |

生物活性

N-(4-Bromo-2-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide is a compound with significant potential in biological research. Its molecular formula is , and it has a molecular weight of 312.20 g/mol. This compound is characterized by its brominated phenyl group and a tetrahydrofuran moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H18BrNO2 |

| Molecular Weight | 312.20 g/mol |

| IUPAC Name | N-(4-bromo-2-methylphenyl)-3-(oxolan-2-yl)propanamide |

| InChI Key | CLKUCDXWAROXDI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CCC2CCCO2 |

Anticancer Potential

Recent studies suggest that compounds similar to N-(4-Bromo-2-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide exhibit anticancer properties. For example, brominated compounds have been shown to inhibit cell growth in various cancer cell lines, including HeLa and A549 cells, through mechanisms such as apoptosis induction and interference with angiogenesis pathways .

Case Study: Bromophenol Derivatives

A study on bromophenol derivatives indicated that these compounds can induce mitochondrial apoptosis in cancer cells and inhibit the activity of topoisomerases, which are essential for DNA replication and repair. This suggests that N-(4-Bromo-2-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide may share similar mechanisms of action, making it a candidate for further investigation in cancer treatment .

Antimicrobial Activity

Brominated compounds have also been recognized for their antimicrobial properties. Research indicates that certain brominated phenols can exhibit significant activity against various bacterial strains, potentially making N-(4-Bromo-2-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide useful in developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective effects. For instance, some studies have shown that brominated compounds can protect neuronal cells from oxidative stress-induced damage, suggesting a potential application in neurodegenerative diseases .

Mechanistic Insights

The biological activities of N-(4-Bromo-2-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide can be attributed to its ability to interact with cellular signaling pathways. For instance:

- Apoptosis Induction : Compounds like this may activate apoptotic pathways through the modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Research suggests that these compounds can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation .

Future Directions

Given its promising biological activities, future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety of N-(4-Bromo-2-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide in animal models.

- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its anticancer and antimicrobial activities.

- Structural Modifications : To enhance its bioactivity and reduce potential side effects.

類似化合物との比較

Key Observations :

- The tetrahydrofuran group in the target compound distinguishes it from naphthyl () or oxadiazole-containing analogues (), likely reducing aromatic interactions but improving solubility in polar solvents .

- Bromine substitution at the para position of the phenyl ring is common across analogues, suggesting its role in electronic modulation or binding affinity .

Physicochemical Properties

- Molecular Weight : The target compound (estimated ~350–370 g/mol) falls within the range of similar brominated propanamides (276.56–450 g/mol), aligning with Lipinski’s rule for drug-likeness .

- Solubility : The THF moiety may enhance aqueous solubility compared to purely aromatic systems (e.g., 1-naphthyl in ) but reduce it relative to hydroxylated derivatives () .

- Stability : Bromine and THF groups are less electrophilic than chlorine () or nitro substituents (), suggesting moderate stability under physiological conditions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。